molecular formula C16H36O4Si B1614641 Tetrakis(2-methylpropyl) orthosilicate CAS No. 681-98-1

Tetrakis(2-methylpropyl) orthosilicate

Cat. No.: B1614641
CAS No.: 681-98-1
M. Wt: 320.54 g/mol
InChI Key: QKCMIPQMYBKEPP-UHFFFAOYSA-N
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Description

Tetrakis(2-methylpropyl) orthosilicate: is an organosilicon compound with the chemical formula Si(OC₄H₉)₄. It is a tetraalkyl orthosilicate, where the silicon atom is bonded to four 2-methylpropyl groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(2-methylpropyl) orthosilicate can be synthesized through the reaction of silicon tetrachloride with 2-methylpropanol in the presence of a base. The reaction typically proceeds as follows:

SiCl4+4C4H9OHSi(OC4H9)4+4HCl\text{SiCl}_4 + 4 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{Si(OC}_4\text{H}_9\text{)}_4 + 4 \text{HCl} SiCl4​+4C4​H9​OH→Si(OC4​H9​)4​+4HCl

The reaction is carried out under anhydrous conditions to prevent the hydrolysis of silicon tetrachloride. The product is then purified through distillation.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where silicon tetrachloride and 2-methylpropanol are mixed under controlled conditions. The reaction is typically catalyzed by a base such as pyridine or triethylamine to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: Tetrakis(2-methylpropyl) orthosilicate undergoes various chemical reactions, including hydrolysis, condensation, and transesterification.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form silicic acid and 2-methylpropanol.

Si(OC4H9)4+4H2OSi(OH)4+4C4H9OH\text{Si(OC}_4\text{H}_9\text{)}_4 + 4 \text{H}_2\text{O} \rightarrow \text{Si(OH)}_4 + 4 \text{C}_4\text{H}_9\text{OH} Si(OC4​H9​)4​+4H2​O→Si(OH)4​+4C4​H9​OH

    Condensation: The hydrolyzed product can further undergo condensation reactions to form siloxane bonds, leading to the formation of silica networks.

Si(OH)4SiO2+2H2O\text{Si(OH)}_4 \rightarrow \text{SiO}_2 + 2 \text{H}_2\text{O} Si(OH)4​→SiO2​+2H2​O

    Transesterification: this compound can also participate in transesterification reactions with other alcohols to form different orthosilicates.

Common Reagents and Conditions:

    Hydrolysis: Water, often catalyzed by acids or bases.

    Condensation: Typically occurs under acidic or basic conditions.

    Transesterification: Requires the presence of an alcohol and a catalyst such as an acid or base.

Major Products:

    Hydrolysis: Silicic acid and 2-methylpropanol.

    Condensation: Silica (SiO₂) and water.

    Transesterification: Various orthosilicates depending on the alcohol used.

Scientific Research Applications

Chemistry: Tetrakis(2-methylpropyl) orthosilicate is used as a precursor in the sol-gel process to produce silica-based materials. It is also employed in the synthesis of hybrid organic-inorganic materials.

Biology and Medicine: In biological research, this compound is used to study the effects of silicon-based compounds on biological systems. It is also explored for its potential use in drug delivery systems due to its ability to form biocompatible silica networks.

Industry: In the industrial sector, this compound is used as a crosslinking agent in the production of silicone resins and coatings. It is also utilized in the manufacture of high-performance ceramics and glass.

Mechanism of Action

The mechanism of action of tetrakis(2-methylpropyl) orthosilicate involves its hydrolysis and condensation to form silica networks. The hydrolysis of the compound releases 2-methylpropanol and silicic acid, which then condense to form siloxane bonds. These reactions are catalyzed by acids or bases and result in the formation of a three-dimensional silica network.

Comparison with Similar Compounds

    Tetraethyl orthosilicate (Si(OC₂H₅)₄): Similar in structure but with ethyl groups instead of 2-methylpropyl groups.

    Tetramethyl orthosilicate (Si(OCH₃)₄): Contains methyl groups instead of 2-methylpropyl groups.

    Tetrakis(2-hydroxyethyl) orthosilicate (Si(OC₂H₄OH)₄): Contains hydroxyethyl groups, making it more hydrophilic.

Uniqueness: Tetrakis(2-methylpropyl) orthosilicate is unique due to its bulky 2-methylpropyl groups, which provide steric hindrance and influence the reactivity and properties of the compound. This makes it particularly useful in applications where controlled hydrolysis and condensation are required.

Properties

IUPAC Name

tetrakis(2-methylpropyl) silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36O4Si/c1-13(2)9-17-21(18-10-14(3)4,19-11-15(5)6)20-12-16(7)8/h13-16H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCMIPQMYBKEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CO[Si](OCC(C)C)(OCC(C)C)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218297
Record name Tetrakis(2-methylpropyl) orthosilicate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681-98-1
Record name Tetraisobutoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tetrakis(2-methylpropyl) orthosilicate
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Record name Tetrakis(2-methylpropyl) orthosilicate
Source EPA DSSTox
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Record name Tetrakis(2-methylpropyl) orthosilicate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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